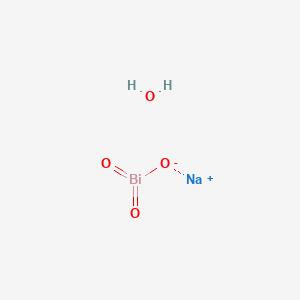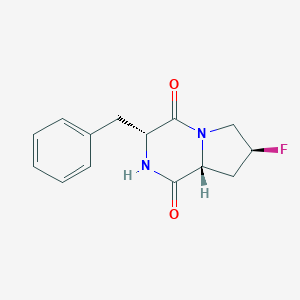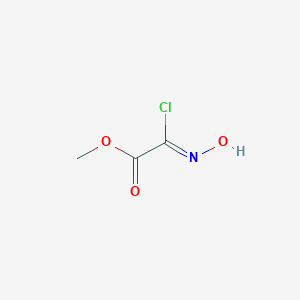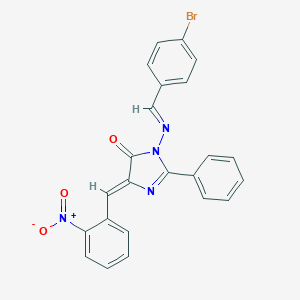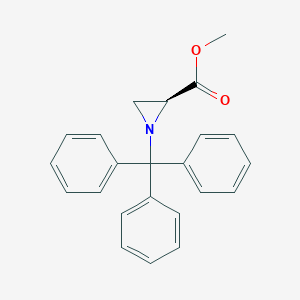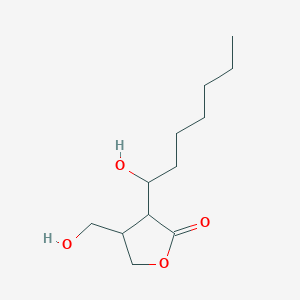
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one, also known as HHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to activate the Nrf2 pathway, which plays a key role in the regulation of antioxidant and detoxification responses in cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. In addition, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve mitochondrial function and enhance energy metabolism.
Advantages And Limitations For Lab Experiments
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations.
Future Directions
There are several future directions for research on 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one. One area of interest is the development of novel 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one-based materials with unique properties, such as self-healing and shape-memory materials. Another area of interest is the investigation of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one and its effects on various signaling pathways in cells.
Scientific Research Applications
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been shown to improve plant growth and yield by increasing photosynthesis and enhancing nutrient uptake. In materials science, 3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
125761-52-6 |
|---|---|
Product Name |
3-(1-Hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
3-(1-hydroxyheptyl)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-10(14)11-9(7-13)8-16-12(11)15/h9-11,13-14H,2-8H2,1H3 |
InChI Key |
JWZVDINGVWOBKH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C1C(COC1=O)CO)O |
Canonical SMILES |
CCCCCCC(C1C(COC1=O)CO)O |
synonyms |
virginiamycin butanolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




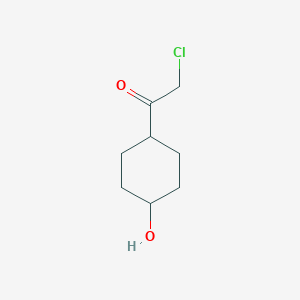
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
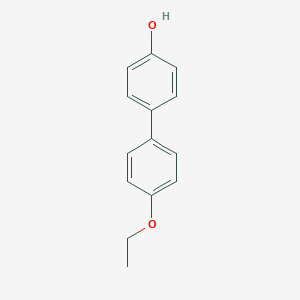
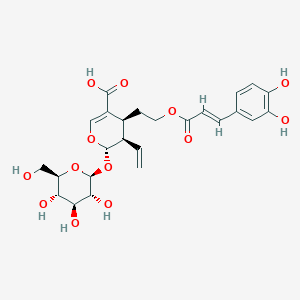
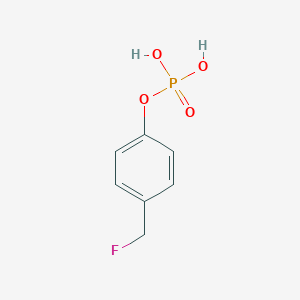
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
